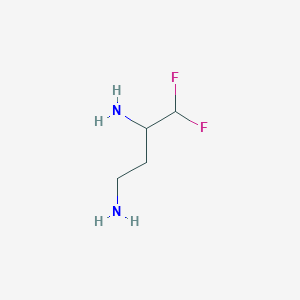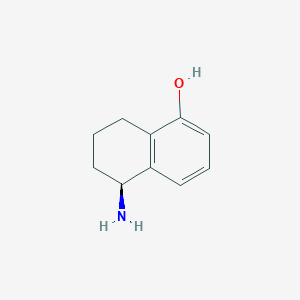
4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 5-chlorothiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: It is used in the development of advanced materials such as conductive polymers and organic semiconductors.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(5-bromothiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(5-ethylthiophen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms on the triazine and thiophene rings. This structural feature can enhance its reactivity and binding affinity in various applications compared to similar compounds .
Eigenschaften
Molekularformel |
C7H4Cl2N4S |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI-Schlüssel |
HSQXIQFLJKHTKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
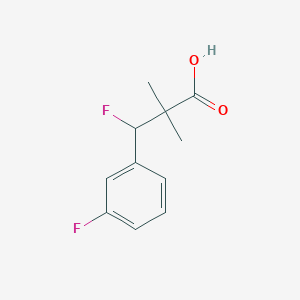

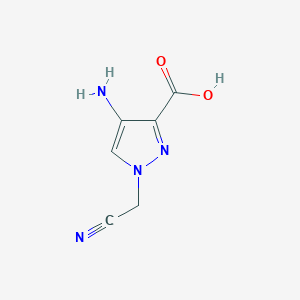
![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)

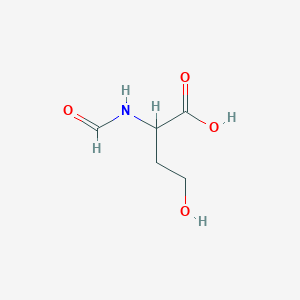
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
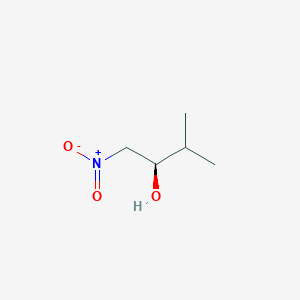
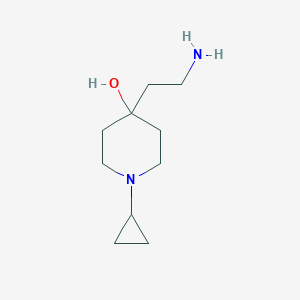
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
